

# An In-depth Technical Guide to 2-Bromoaniline (CAS Number: 615-36-1)

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Bromoaniline**, with the CAS registry number 615-36-1, is an important aromatic amine derivative. Its chemical structure consists of a benzene ring substituted with a bromine atom and an amino group at adjacent positions. This ortho-positioning of the functional groups imparts unique chemical properties, making it a valuable intermediate in a wide array of synthetic applications. It serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, dyes, and corrosion inhibitors.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, reactivity, and safety information for **2-bromoaniline**, tailored for professionals in research and drug development.

## **Physicochemical Properties**

The fundamental physical and chemical characteristics of **2-bromoaniline** are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical processes.



Property	Value	References
CAS Number	615-36-1	[1]
Molecular Formula	C <sub>6</sub> H <sub>6</sub> BrN	[1]
Molecular Weight	172.02 g/mol	[3]
Appearance	White to pale yellow or red- brown solid/liquid after melting	[1][4]
Melting Point	24-32 °C	[1][3]
Boiling Point	229 °C	[1]
Density	1.52 - 1.578 g/mL at 20-25 °C	[1][5]
Solubility	Insoluble in water; Soluble in alcohol and ether	[1][4]
Vapor Pressure	0.04 mmHg	[3]
рКа	2.53 (at 25 °C)	[1]
LogP	2.1	[3]
Refractive Index	1.6133 - 1.619	[1]
Flash Point	>110 °C (>230 °F)	[5]

## **Spectroscopic Properties**

Spectroscopic analysis is critical for the identification and characterization of **2-bromoaniline**. The following table summarizes its key spectral data.



Spectroscopic Technique	Key Features and Data
¹H NMR	Spectra available, typically run in CDCl3.[5]
<sup>13</sup> C NMR	Spectra available, typically run in CDCl <sub>3</sub> .[1]
Infrared (IR) Spectroscopy	Spectra available (FTIR, ATR-IR, Near IR, Vapor Phase IR).[3]
Mass Spectrometry (MS)	Mass spectra available (Electron Ionization).[2]

## **Experimental Protocols**

Detailed methodologies are crucial for reproducing experimental results. Below are generalized protocols for the key spectroscopic analyses of **2-bromoaniline**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

#### Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-bromoaniline** in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in a standard 5 mm NMR tube.
- Instrumentation: Use a nuclear magnetic resonance spectrometer (e.g., 300 MHz or higher).
- ¹H NMR Acquisition:
  - Tune and shim the instrument to optimize the magnetic field homogeneity.
  - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
  - Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
- <sup>13</sup>C NMR Acquisition:



- Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon.
- A larger number of scans is typically required due to the lower natural abundance of <sup>13</sup>C.
- Typical parameters include a spectral width of 200-220 ppm and a longer relaxation delay if quantitative data is needed.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **2-bromoaniline**.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation: As **2-bromoaniline** can be a low-melting solid, it can be analyzed as a liquid film or a solid. If solid, place a small amount directly onto the ATR crystal. If liquid, a single drop is sufficient.
- Instrumentation: Use a Fourier-transform infrared spectrometer equipped with an ATR accessory.
- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
- Sample Spectrum: Place the sample on the crystal and apply pressure using the anvil to ensure good contact. Record the sample spectrum.
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm<sup>-1</sup>.

## **Gas Chromatography-Mass Spectrometry (GC-MS)**

Objective: To determine the purity of **2-bromoaniline** and confirm its molecular weight.



#### Methodology:

- Sample Preparation: Prepare a dilute solution of **2-bromoaniline** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
- Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
- GC Conditions:
  - Injector: Split/splitless injector, typically at 250 °C.
  - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
  - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  - Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) and hold for several minutes.
- · MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Analyzer: Quadrupole or ion trap.
  - Scan Range: A suitable mass range to detect the molecular ion and fragment ions (e.g., m/z 40-300).
- Data Analysis: Analyze the resulting chromatogram to determine the retention time and purity. Analyze the mass spectrum of the peak corresponding to 2-bromoaniline to identify the molecular ion and characteristic fragmentation pattern.

## **Chemical Reactivity and Synthetic Applications**

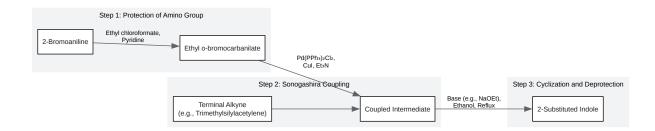
**2-Bromoaniline** is a versatile reagent in organic synthesis, primarily due to the reactivity of its amino and bromo substituents.



- Diazotization Reactions: The amino group can be readily converted to a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups onto the aromatic ring through Sandmeyer-type reactions.[6]
- N-Alkylation and N-Acylation: The amino group can undergo standard alkylation and acylation reactions.
- Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is susceptible to various palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
  - Suzuki-Miyaura Coupling: 2-Bromoaniline can be coupled with boronic acids or their esters to form 2-aminobiphenyl derivatives.[7]
  - Buchwald-Hartwig Amination: It can react with various amines to form substituted 1,2diaminobenzenes.[8]
- Synthesis of Heterocycles: **2-Bromoaniline** is a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds, such as indoles and quinolines.[9][10]

## **Example Synthetic Protocol: Synthesis of 2-Substituted Indoles**

A common application of **2-bromoaniline** is in the synthesis of indoles. The following is a representative experimental workflow.





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Caption: Workflow for the synthesis of 2-substituted indoles from **2-bromoaniline**.

## Safety and Handling

**2-Bromoaniline** is a hazardous chemical and must be handled with appropriate safety precautions. The following table summarizes its GHS hazard classifications.

Hazard Class	Hazard Statement
Acute Toxicity, Oral (Category 4)	H302: Harmful if swallowed.[3]
Acute Toxicity, Dermal (Category 3)	H311: Toxic in contact with skin.[3]
Specific Target Organ Toxicity - Repeated Exposure (Category 2)	H373: May cause damage to organs through prolonged or repeated exposure.[3]
Skin Irritation (Category 2)	H315: Causes skin irritation.[11]
Eye Irritation (Category 2A)	H319: Causes serious eye irritation.[11]
Acute Toxicity, Inhalation (Category 4)	H332: Harmful if inhaled.[11]
Hazardous to the Aquatic Environment, Long- term Hazard (Category 2)	H411: Toxic to aquatic life with long lasting effects.[2]

Handling and Personal Protective Equipment (PPE):

- Work in a well-ventilated area, preferably in a chemical fume hood.[12]
- Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[1]
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11]
- Wash hands thoroughly after handling.[12]
- Store in a cool, dry, and well-ventilated place away from incompatible materials such as acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[5]



## Conclusion

**2-Bromoaniline** (CAS 615-36-1) is a fundamentally important chemical intermediate with a well-characterized profile of physicochemical and spectroscopic properties. Its utility in organic synthesis, particularly in the construction of complex aromatic systems and heterocycles, is well-established. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and safe use in research and development, especially within the pharmaceutical and chemical industries.

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